molecular formula C9H16N2O B120868 8-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 154495-67-7

8-Methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B120868
M. Wt: 168.24 g/mol
InChI Key: VPRICBVWISBIQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one and its derivatives has been reported in several papers. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position were prepared for screening as antihypertensive agents . Another study reported the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, which are structurally related to the compound of interest . Additionally, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a closely related compound, has been developed .

Molecular Structure Analysis

The molecular structure of derivatives of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one has been characterized using various techniques. For example, molecular mechanics energy minimization techniques and related structural parameters were reported for a compound with a similar diazaspiro structure . Furthermore, the crystal structure of a triazaspirodecanone derivative was determined, providing insights into the three-dimensional arrangement of these types of compounds .

Chemical Reactions Analysis

The chemical reactivity of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one derivatives has been explored in the context of their potential as pharmacological agents. For instance, some derivatives have been synthesized and evaluated for their anti-coronavirus activity, demonstrating the versatility of the spirodecanone scaffold in antiviral drug development . Another study synthesized spirooxazolidine-2,4-dione derivatives related to the compound of interest and evaluated them as cholinergic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one derivatives have been studied to understand their pharmacological potential. Some derivatives have shown inhibitory effects on neural Ca-uptake and protective actions against brain edema and memory and learning deficits . The antihypertensive activity of certain derivatives has also been investigated, revealing their potential as alpha-adrenergic blockers . Moreover, the synthesis and structure-activity relationship (SAR) of these compounds as T-type calcium channel antagonists have been described, highlighting their potency and selectivity .

Scientific Research Applications

  • Antihypertensive Activity : A study synthesized derivatives of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one and tested them as antihypertensive agents. The research found that certain derivatives showed promising activity as alpha-adrenergic blockers, potentially useful in hypertension treatment (Caroon et al., 1981).

  • Cholinergic Activity : Another study focused on synthesizing a series of these compounds and evaluating them for cholinergic activity. Preliminary pharmacological data suggested that these compounds lacked significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).

  • Muscarinic Agonists : Research into spirooxazolidine-2,4-dione derivatives related to 8-Methyl-2,8-diazaspiro[4.5]decan-3-one evaluated their potential as muscarinic agents. Some compounds showed affinity for muscarinic receptors and had antiamnesic effects, indicating potential as antidementia drugs (Tsukamoto et al., 1993).

  • T-Type Calcium Channel Antagonists : A study hypothesized that appropriately substituted derivatives could act as T-type calcium channel inhibitors, which was confirmed through synthesis and testing. These findings have implications for therapeutic applications (Fritch & Krajewski, 2010).

  • M1 Muscarinic Agonists : Derivatives of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one were synthesized and assessed for binding affinities to M1 and M2 receptors, showing potential as muscarinic agonists (Tsukamoto et al., 1995).

  • CCR4 Antagonists : Certain potent derivatives were synthesized as CCR4 antagonists and evaluated for receptor endocytosis induction. This property is significant for the development of chemokine receptor-targeted drugs (Shukla et al., 2016).

  • Oxidative Cyclization Research : The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors was explored, contributing to the methodology of organic synthesis (Martin‐Lopez & Bermejo, 1998).

  • Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors : A novel complex crystal structure of PHD2 enzyme with a 8-Methyl-2,8-diazaspiro[4.5]decan-3-one analogue was discovered, contributing to the development of potent PHD2 inhibitors (Deng et al., 2013).

  • Neural Ca-Uptake Inhibitors : Some derivatives were synthesized and tested for their inhibitory action on neural Ca-uptake and protecting action against brain edema and memory deficits, indicating potential for treating neurodegenerative disorders (Tóth et al., 1997).

  • NMR Structural Analysis : A study conducted NMR analysis to assign the relative configuration of spiro[4.5]decanes, contributing to the understanding of their structural characteristics (Guerrero-Alvarez et al., 2004).

Future Directions

Further structural optimization of “8-Methyl-2,8-diazaspiro[4.5]decan-3-one” and its derivatives could lead to the discovery of more potent RIPK1 inhibitors . These compounds could be employed as lead compounds for further structural optimization .

properties

IUPAC Name

8-methyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRICBVWISBIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434082
Record name 8-methyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2,8-diazaspiro[4.5]decan-3-one

CAS RN

154495-67-7
Record name 8-Methyl-2,8-diazaspiro[4.5]decan-3-one
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Record name 8-methyl-2,8-diazaspiro[4.5]decan-3-one
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Record name 8-Methyl-2,8-diazaspiro[4.5]decan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Cignarella, S Villa, D Barlocco - Journal of heterocyclic …, 1993 - Wiley Online Library
A new series of 8‐substituted‐2,8‐diazaspiro[4.5]decan‐3‐ones has been synthesized and tested in in vitro and in vivo assays predictive for cholinergic activity, in comparison with the …
Number of citations: 2 onlinelibrary.wiley.com

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